N-methyloxane-3-carboxamide
Overview
Description
N-methyloxane-3-carboxamide: is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol . It is also known by its IUPAC name, N-methyltetrahydro-2H-pyran-3-carboxamide . This compound is characterized by its carboxamide functional group attached to a tetrahydropyran ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyloxane-3-carboxamide typically involves the amidation of carboxylic acid derivatives. One common method is the reaction of N-methylamine with oxane-3-carboxylic acid under appropriate conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: N-methyloxane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed in substitution reactions.
Major Products:
Oxidation: Oxane-3-carboxylic acid derivatives.
Reduction: N-methyloxane-3-amine.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyloxane-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules .
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme-substrate interactions .
- Used in the development of bioactive compounds with potential therapeutic applications .
Medicine:
- Explored for its potential as a drug candidate due to its ability to interact with specific molecular targets .
- Studied for its pharmacokinetic and pharmacodynamic properties .
Industry:
Mechanism of Action
The mechanism of action of N-methyloxane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors . The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity or altering their function . Additionally, the tetrahydropyran ring structure allows the compound to fit into hydrophobic pockets of proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- N-methyltetrahydro-2H-pyran-2-carboxamide
- N-methyltetrahydro-2H-pyran-4-carboxamide
- N-methylpiperidine-3-carboxamide
Comparison: N-methyloxane-3-carboxamide is unique due to the position of the carboxamide group on the tetrahydropyran ring, which influences its chemical reactivity and biological activity . Compared to its analogs, this compound exhibits distinct binding properties and reaction profiles, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
N-methyloxane-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-7(9)6-3-2-4-10-5-6/h6H,2-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREVFVTWVYIPDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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